Fmoc-D-methionine sulfone
CAS No.: 1247791-23-6
Cat. No.: VC0557641
Molecular Formula: C20H21NO6S
Molecular Weight: 403,5 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247791-23-6 |
---|---|
Molecular Formula | C20H21NO6S |
Molecular Weight | 403,5 g/mole |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |
Standard InChI | InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
SMILES | CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Properties and Structure
Fmoc-D-methionine sulfone (CAS No.: 1247791-23-6) is a modified version of the amino acid methionine, specifically the D-enantiomer, with distinct structural features that define its functionality and applications. The molecular formula of this compound is C₂₀H₂₁NO₆S with a molecular weight of 403.5 g/mole. This compound incorporates several key structural elements that contribute to its importance in biochemical research.
The Fmoc group serves as a protecting group for the amino terminus during peptide synthesis processes, a critical feature for controlled peptide assembly. Meanwhile, the sulfone group (SO₂) represents an oxidized form of the sulfur in methionine, providing enhanced stability and specific reactivity profiles compared to the native sulfide group found in unmodified methionine.
Physical properties of Fmoc-D-methionine sulfone include a specific rotation of D= 12 ± 3° (C=1 in DMF) at 20°C , which contrasts with its L-enantiomer that exhibits a specific rotation of D= -14 ± 2° (C=1% in DMF) at 20°C . This opposite chirality is a fundamental factor that influences its biological activity and applications in various research contexts.
The structural integrity of Fmoc-D-methionine sulfone makes it particularly valuable in contexts where stability and resistance to oxidation are important considerations. The sulfone group provides protection against further oxidation, a common challenge when working with methionine-containing peptides in various synthesis protocols.
Comparative Analysis with L-isomer
Despite sharing identical molecular formulas and weights, Fmoc-D-methionine sulfone and its L-counterpart differ significantly in their stereochemistry, which translates to distinct biological activities and applications. The most evident physical difference between these enantiomers is their optical rotation, with the D-isomer showing a positive rotation (D= 12 ± 3°) and the L-isomer displaying a negative rotation (D= -14 ± 2°) .
The D-configuration offers several unique advantages in biochemical applications. Peptides incorporating D-amino acids typically demonstrate increased resistance to enzymatic degradation, as most naturally occurring proteolytic enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids. This enhanced stability makes D-amino acid-containing peptides valuable in drug development where extended half-life is desired.
Furthermore, the D-configuration can induce distinct conformational changes in peptide structures, potentially altering their binding affinity to biological targets. This property allows researchers to fine-tune the biological activities of synthetic peptides for specific applications.
Table 1: Comparison of Physical Properties between Fmoc-D-methionine sulfone and Fmoc-L-methionine sulfone
Property | Fmoc-D-methionine sulfone | Fmoc-L-methionine sulfone |
---|---|---|
Molecular Formula | C₂₀H₂₁NO₆S | C₂₀H₂₁NO₆S |
Molecular Weight | 403.5 g/mole | 403.5 g/mole |
Specific Rotation | D= 12 ± 3° (C=1 in DMF) at 20°C | D= -14 ± 2° (C=1% in DMF) at 20°C |
CAS Number | 1247791-23-6 | Not specified in available data |
Both isomers find applications in similar research domains, but the choice between them depends on the specific requirements of individual studies and the desired properties of the final peptide products.
Applications in Research
Peptide Synthesis
The compound serves as a standard for calibration in proteomics research, providing a well-defined reference point for quantitative analyses. Its distinctive mass spectral signature makes it valuable for identifying methionine-containing peptides in complex biological samples, facilitating targeted proteomics approaches.
Additionally, the unique properties of the sulfone group contribute to advancements in protein structural analysis, as it provides distinctive chemical shifts in nuclear magnetic resonance (NMR) spectroscopy and characteristic fragmentation patterns in mass spectrometry. These analytical signatures help researchers elucidate protein structures and post-translational modifications with greater precision.
No. | Cleavage Conditions | Target Peptide (%) | tBu-protected Form (%) | Oxidized Form (%) |
---|---|---|---|---|
8 | TFA/An/TMSCl/Me₂S (85:5:5:5), RT, 1 h | 93.14 | 6.72 | 0.14 |
9 | TFA/An/TMSCl/TIS/Me₂S (85:5:5:5), RT, 1 h | 93.76 | 5.81 | 0.43 |
11 | TFA/An/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5), RT, 1 h | 94.58 | 5.42 | 0 |
12 | TFA/An/TMSCl/TIS/Me₂S/0.1% PPh₃ (80:5:5:5:5), RT, 1 h | 93.43 | 6.57 | 0 |
This table presents selected optimal cleavage conditions derived from research on methionine-containing peptides , highlighting approaches that minimize oxidation and maximize yield of the target peptide. These conditions are particularly relevant when working with Fmoc-D-methionine sulfone in peptide synthesis protocols.
Recent Research Developments
Recent scientific investigations involving Fmoc-D-methionine sulfone and related compounds have expanded our understanding of their properties and potential applications. One significant area of advancement focuses on developing improved cleavage cocktails for methionine-containing peptides to minimize side reactions during peptide synthesis . These optimized protocols are crucial for maintaining the integrity of methionine residues and achieving high-purity peptide products.
Another innovative research direction involves the exploration of copper(I)-nitrene platforms for chemoproteomic profiling of methionine . This approach has implications for how Fmoc-D-methionine sulfone and similar compounds can be utilized in proteomics research, potentially enabling more selective and efficient labeling of methionine residues in complex biological samples.
Studies investigating the stability of the sulfone group in various chemical environments have revealed "exceptionally high stability of the sulfonyl sulfimide conjugate with no detectable decomposition even after 7 days" . This remarkable stability has significant implications for applications requiring long-term chemical integrity, such as drug development and bioconjugation.
Table 3: Applications of Fmoc-D-methionine sulfone in Research
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